5-(Trifluoromethyl)quinolin-8-amine
Overview
Description
5-(Trifluoromethyl)quinolin-8-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinolin-8-amine typically involves the reaction of 8-bromo-5-(trifluoromethyl)quinoline with benzophenone imine in the presence of cesium carbonate, palladium acetate, and xantphos in toluene . This method ensures the formation of the desired amine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions:
Scientific Research Applications
5-(Trifluoromethyl)quinolin-8-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinolin-8-amine involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 5-(Trifluoromethyl)quinolin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQGKLEIKGMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438558 | |
Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-69-2 | |
Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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